![molecular formula C18H21BrN2 B5729855 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine](/img/structure/B5729855.png)
1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine, also known as 4-BBMP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor and an antagonist at the D2 receptor. This dual action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine can modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to affect the release of certain hormones, such as prolactin. These effects may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine in lab experiments is its high selectivity for specific receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are several future directions for the study of 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and determine its safety and efficacy. Additionally, studies are needed to investigate its effects on other neurotransmitter systems and its potential use in other areas of research.
In conclusion, 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic benefits and its use in other areas of research.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 4-bromobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine.
Scientific Research Applications
1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential use as a ligand for various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been investigated for its potential use in the treatment of various neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine has been used in studies to understand the role of these receptors in the brain and their effects on behavior.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUDCXHLQWMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257349 |
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